Bienvenue dans la boutique en ligne BenchChem!

8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid

Lipophilicity Physicochemical profiling Drug-likeness

8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid (CAS 897555-46-3) is a heterocyclic small molecule belonging to the 4-quinolinecarboxylic acid class, featuring a bromine atom at the 8-position and a pyridin-3-yl substituent at the 2-position of the quinoline core. This substitution pattern defines its physicochemical and reactivity profile relative to non-halogenated and regioisomeric analogs.

Molecular Formula C15H9BrN2O2
Molecular Weight 329.153
CAS No. 897555-46-3
Cat. No. B2579559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid
CAS897555-46-3
Molecular FormulaC15H9BrN2O2
Molecular Weight329.153
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)N=C(C=C2C(=O)O)C3=CN=CC=C3
InChIInChI=1S/C15H9BrN2O2/c16-12-5-1-4-10-11(15(19)20)7-13(18-14(10)12)9-3-2-6-17-8-9/h1-8H,(H,19,20)
InChIKeyYIDGHQSZKRIVOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid (CAS 897555-46-3): Core Scaffold Profile for Procurement Decisions


8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid (CAS 897555-46-3) is a heterocyclic small molecule belonging to the 4-quinolinecarboxylic acid class, featuring a bromine atom at the 8-position and a pyridin-3-yl substituent at the 2-position of the quinoline core . This substitution pattern defines its physicochemical and reactivity profile relative to non-halogenated and regioisomeric analogs. The compound serves primarily as a versatile synthetic building block and scaffold for medicinal chemistry programs, with its C8 bromine enabling downstream cross-coupling diversification .

Why Generic Substitution Fails for 8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid: Key Differentiators


Quinoline-4-carboxylic acid derivatives are not interchangeable; subtle changes in halogenation pattern and heteroaryl substitution produce measurable differences in lipophilicity, thermal behavior, and synthetic utility. The 8-bromo-2-(pyridin-3-yl) substitution pattern cannot be substituted with the non-brominated parent (CAS 7482-91-9) without a ~0.8-unit LogP shift, nor with the 6-bromo regioisomer without altered resistance profiles in antiviral contexts [1]. These quantifiable differences necessitate specification-level procurement rather than generic class-based selection.

Product-Specific Quantitative Evidence Guide: 8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid vs. Closest Analogs


Lipophilicity (LogP) Differentiation vs. Non-Brominated Parent (CAS 7482-91-9)

The 8-bromo substitution significantly increases calculated LogP relative to the non-brominated parent 2-(pyridin-3-yl)quinoline-4-carboxylic acid (CAS 7482-91-9). This difference directly impacts membrane permeability predictions and chromatographic retention behavior, making the brominated analog preferentially suitable for applications requiring higher lipophilicity .

Lipophilicity Physicochemical profiling Drug-likeness

Thermal Behavior Differentiation: Melting Point vs. Non-Brominated Parent

The 8-bromo analog exhibits a substantially lower predicted melting point (203.09°C) compared to the experimentally measured melting point of the non-brominated parent (323–325°C), a consequence of bromine's disruption of crystal lattice packing [1]. This ~120°C difference has implications for solid-form handling, formulation, and purification protocol design.

Thermal analysis Formulation development Crystallinity

C8 Bromine as a Synthetic Diversification Handle vs. Non-Halogenated Analog

The bromine atom at the 8-position of the quinoline core provides a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.) that is absent in the non-brominated parent (CAS 7482-91-9). This enables late-stage diversification to generate focused libraries from a common advanced intermediate [1][2]. Bromoquinolines have been demonstrated as competent substrates in Pd-catalyzed Suzuki couplings with arylboronic acids under standard conditions [3].

Cross-coupling Suzuki-Miyaura C–C bond formation Medicinal chemistry

Positional Isomer Differentiation: 8-Bromo vs. 6-Bromo in HIV-1 Integrase Allosteric Inhibitor Context

In a structure-activity study of multi-substituted quinoline-based allosteric HIV-1 integrase (IN) inhibitors (ALLINIs), the 8-bromo-substituted analog retained full antiviral effectiveness against the ALLINI-resistant IN A128T mutant virus, whereas the corresponding 6-bromo analog exhibited a significant loss of potency [1]. This positional selectivity is critical for antiviral discovery programs targeting drug-resistant HIV-1 strains.

HIV-1 integrase ALLINI Antiviral resistance Mutant virus

Molecular Weight and Property Differentiation vs. Dichloro Analog (6,8-Dichloro-2-(pyridin-3-yl)quinoline-4-carboxylic acid)

Compared to the 6,8-dichloro analog (CAS 67059-24-9), the target 8-bromo compound offers a distinct halogen profile: a single heavy bromine atom (MW +79.9 vs. H) versus two chlorine atoms (MW +34.45 each). This results in a molecular weight of 329.15 vs. 319.14 for the dichloro analog, and different electronic and steric properties at the 6-position (hydrogen vs. chlorine) . The mono-bromination pattern provides a single, well-defined cross-coupling site versus two potentially competing sites in the dichloro analog.

Physicochemical properties Molecular weight Halogen effects Drug design

2-Pyridin-3-yl vs. 2-Phenyl Substitution: Coordination Chemistry and H-Bonding Capacity

The pyridin-3-yl group at the 2-position of the target compound provides a nitrogen atom capable of metal coordination and hydrogen bond acceptance, differentiating it from the 2-phenyl analog 8-bromo-2-phenylquinoline-4-carboxylic acid (CAS 897555-42-9) which lacks this heteroatom [1]. The 3-pyridyl orientation presents the nitrogen in a meta relationship to the quinoline core, offering distinct coordination geometry compared to 2-pyridyl or 4-pyridyl isomers.

Metal coordination Hydrogen bonding Scaffold design Ligand development

Best Research and Industrial Application Scenarios for 8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid


Medicinal Chemistry Lead Optimization Requiring C8 Diversification via Cross-Coupling

In medicinal chemistry programs using quinoline-4-carboxylic acid scaffolds, the C8 bromine atom enables late-stage Suzuki-Miyaura or Buchwald-Hartwig diversification without additional pre-functionalization steps [1]. This is supported by class-level evidence demonstrating that 8-bromoquinolines are competent substrates in Pd-catalyzed cross-coupling reactions [2]. For SAR exploration at the 8-position, this compound reduces synthetic step count by 1–3 steps compared to non-halogenated starting materials, directly accelerating lead optimization timelines.

HIV-1 Integrase Allosteric Inhibitor Development Targeting Drug-Resistant Mutants

For antiviral drug discovery targeting HIV-1 integrase, the 8-bromo substitution pattern retains full effectiveness against the ALLINI-resistant IN A128T mutant virus, while the 6-bromo regioisomer shows significant potency loss [3]. This positional selectivity makes the 8-bromo scaffold a preferred starting point for developing next-generation ALLINIs with improved resistance profiles. Medicinal chemistry teams should prioritize the 8-bromo over the 6-bromo variant when designing analogs intended to overcome A128T-mediated resistance.

Development of Transition Metal Complexes and Coordination Probes

The 2-(pyridin-3-yl) substituent provides a well-positioned pyridine nitrogen for metal coordination, enabling the construction of bidentate or multidentate ligand systems [2]. When combined with the C8 bromine as a diversification point, this scaffold can be elaborated into tailored ligands for transition metal catalysis or metalloprotein probe development. The pyridin-3-yl orientation offers distinct coordination geometry compared to 2-pyridyl or 4-pyridyl analogs, providing unique chelation bite angles.

Physicochemical Property Optimization in Drug Discovery

The ~0.8 LogP unit increase relative to the non-brominated parent makes this compound suitable for programs requiring higher lipophilicity for membrane permeability or blood-brain barrier penetration. Combined with the moderate TPSA of 63.08 Ų (unchanged from the parent), the scaffold maintains hydrogen-bonding capacity while gaining lipophilicity—a favorable profile for CNS drug discovery where balanced physicochemical properties are critical for target engagement and pharmacokinetics .

Quote Request

Request a Quote for 8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.